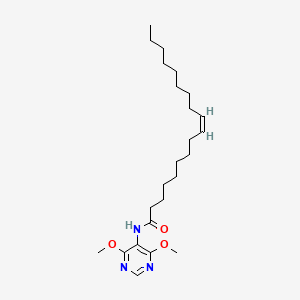
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide is a compound that combines the structural features of pyrimidine and oleamide Pyrimidine is a heterocyclic aromatic organic compound, while oleamide is a fatty acid amide
Méthodes De Préparation
The synthesis of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide typically involves the following steps:
Synthesis of 4,6-Dimethoxypyrimidine: This can be achieved by reacting 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate in the presence of a phase transfer catalyst such as tetrabutyl ammonium bromide and potassium carbonate.
Formation of Oleamide: Oleamide can be synthesized from oleic acid through a reaction with ammonia or an amine under dehydrating conditions.
Coupling Reaction: The final step involves coupling the 4,6-dimethoxypyrimidine with oleamide under suitable conditions to form this compound.
Analyse Des Réactions Chimiques
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Applications De Recherche Scientifique
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its structural similarity to bioactive molecules makes it a candidate for studying biological pathways and interactions.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide involves its interaction with multiple molecular targets. It is structurally related to the endogenous cannabinoid anandamide and can bind to the CB1 receptor as a full agonist . This interaction affects various neurotransmitter systems, potentially influencing sleep, mood, and other physiological processes.
Comparaison Avec Des Composés Similaires
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide can be compared with other similar compounds such as:
Anandamide: Both compounds can bind to the CB1 receptor, but this compound has unique structural features that may result in different biological effects.
Oleoylethanolamide: Another fatty acid amide with different receptor binding properties and physiological effects.
Propriétés
Formule moléculaire |
C24H41N3O3 |
|---|---|
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
(Z)-N-(4,6-dimethoxypyrimidin-5-yl)octadec-9-enamide |
InChI |
InChI=1S/C24H41N3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(28)27-22-23(29-2)25-20-26-24(22)30-3/h11-12,20H,4-10,13-19H2,1-3H3,(H,27,28)/b12-11- |
Clé InChI |
BFSKPIGGHPDZHC-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(N=CN=C1OC)OC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC1=C(N=CN=C1OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
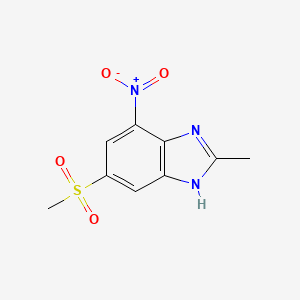
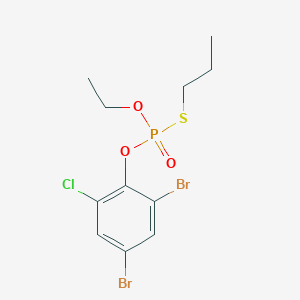
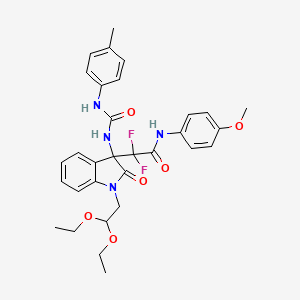
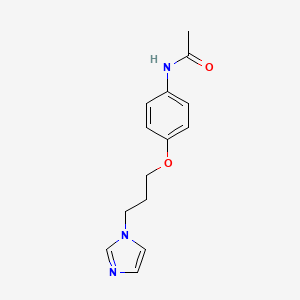
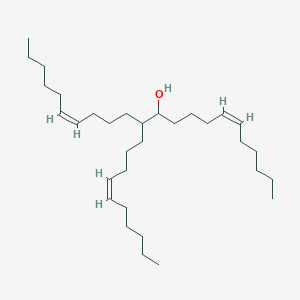
![Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12936663.png)
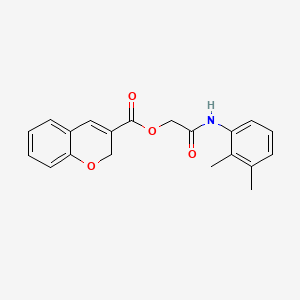

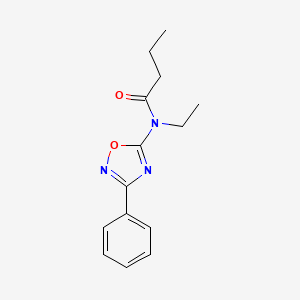
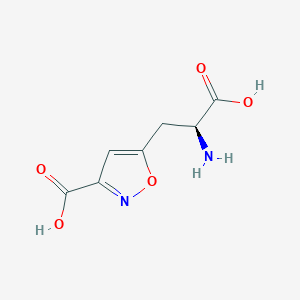
![2-[3-[3-[3-(3-bromophenyl)phenyl]phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B12936712.png)

